molecular formula C12H9NO2 B13523332 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylicacid

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylicacid

Cat. No.: B13523332
M. Wt: 199.20 g/mol
InChI Key: CPKHHVHENMSVGF-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the N-alkylation of indole-3-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar structure with a benzimidazole ring instead of an indole ring.

    3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring with a prop-2-yn-1-yloxy group.

    1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Features a xanthene ring with a prop-2-yn-1-yloxy group.

Uniqueness

1-(prop-2-yn-1-yl)-1H-indole-3-carboxylic acid is unique due to its specific indole structure and the presence of both a prop-2-yn-1-yl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-prop-2-ynylindole-3-carboxylic acid

InChI

InChI=1S/C12H9NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h1,3-6,8H,7H2,(H,14,15)

InChI Key

CPKHHVHENMSVGF-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

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